6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine
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Overview
Description
6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine is a heterocyclic compound with the molecular formula C6H2Br2FN3. It is part of the imidazo[1,2-A]pyrazine family, known for its versatile applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine typically involves the following steps :
Starting Materials: The synthesis begins with 2-bromoethyl acetate and p-toluenesulfonamide.
Amidation Reaction: These starting materials undergo an amidation reaction in the presence of a base to form 2-bromo-N-(p-toluenesulfonyl)acetamide.
Cyclization: The resulting compound is then cyclized with triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-A]pyrazine derivatives .
Scientific Research Applications
6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceutical Chemistry: The compound is used in the development of new drugs due to its potential biological activity.
Material Science: It is utilized in the synthesis of functionalized polymers and coatings.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoimidazo[1,2-A]pyrazine: Similar in structure but lacks the fluorine atom.
Imidazo[1,2-A]pyridines: These compounds share the imidazo core but have different substituents and biological activities.
Uniqueness
6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C6H2Br2FN3 |
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Molecular Weight |
294.91 g/mol |
IUPAC Name |
6,8-dibromo-3-fluoroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H2Br2FN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H |
InChI Key |
OYLAXMPMYPMOQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Br)Br)F |
Origin of Product |
United States |
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